molecular formula C7H11NO2S2 B1266874 [(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid CAS No. 20069-28-7

[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid

Cat. No. B1266874
CAS RN: 20069-28-7
M. Wt: 205.3 g/mol
InChI Key: IHGSPAKPEOTIGY-UHFFFAOYSA-N
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Description

“[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid” is a chemical compound with the molecular formula C7H11NO2S2 and an average mass of 205.298 Da . It is a product used for proteomics research .


Molecular Structure Analysis

The molecular structure of “[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid” consists of a pyrrolidine ring attached to a carbonothioyl group, which is further attached to a thioacetic acid group .

Scientific Research Applications

Molecular Properties and Quantum Chemistry

[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid has been studied in the context of quantum chemistry. Density Functional Theory (DFT) and quantum-chemical calculations have been applied to investigate its molecular properties, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Corrosion Inhibition

This compound has been synthesized and tested as a corrosion inhibitor for steel in sulfuric acid. The study showed that these types of compounds can significantly inhibit corrosion, adhering to the steel surface according to the Langmuir adsorption model (Bouklah, Ouassini, Hammouti, & E. Idrissi, 2006).

Ugi Reaction and Amine C-H Functionalization

[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid derivatives have been used in an Ugi reaction that involves redox-neutral α-amidation with concurrent N-alkylation, a process promoted by acetic acid. This represents a new variant of the Ugi reaction (Zhu & Seidel, 2016).

HIV-1 Protease Inhibitors

A series of α-(pyrrolidin-1-yl)acetic acids, similar in structure to [(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid, have been studied as selective and potent antivirals against HIV. These compounds demonstrated enhanced antiviral activities and improved pharmacokinetic profiles compared to other pyrrolidine derivatives (Lynch et al., 2002).

Sphingosine-1-Phosphate (S1P) Receptor Agonists

Compounds structurally related to [(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid, specifically 2-aryl(pyrrolidin-4-yl)acetic acids, have been synthesized and evaluated as agonists of S1P receptors. These analogs demonstrated lymphocyte count reduction in mice and exhibited good pharmacokinetic properties in rats (Yan et al., 2006).

properties

IUPAC Name

2-(pyrrolidine-1-carbothioylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S2/c9-6(10)5-12-7(11)8-3-1-2-4-8/h1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGSPAKPEOTIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942089
Record name [(Pyrrolidine-1-carbothioyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659494
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid

CAS RN

20069-28-7
Record name ((1-Pyrrolidinylcarbothioyl)thio)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020069287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20069-28-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(Pyrrolidine-1-carbothioyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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